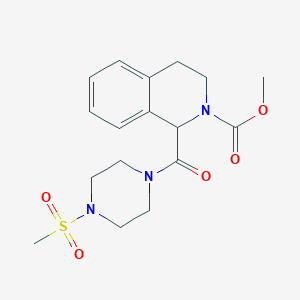

1-(4-(甲磺酰基)哌嗪-1-羰基)-3,4-二氢异喹啉-2(1H)-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also contains a methylsulfonyl group, a carbonyl group, and an isoquinoline structure, which is a benzopyridine, a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions like alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, boiling point, solubility in various solvents, and its reactivity with other substances. These properties can be determined through various laboratory tests .科学研究应用

抗菌性质

该化合物表现出显着的抗菌性能。它作为一种广谱抗菌剂,在实验性感染中有效,表明由于其毒理学和药代动力学特征,在全身性感染中具有潜在用途 (Goueffon 等,1981)。

氢键作用中的作用

研究表明其参与氢键模式。这在质子转移化合物中尤为明显,提供了对这些化合物的结构和化学行为的见解 (Smith、Wermuth 和 Sagatys,2011)。

哌嗪取代喹诺酮的合成

该化合物在哌嗪取代喹诺酮的合成中起着至关重要的作用。此类化合物具有广泛的应用,尤其是在药物化学中 (Fathalla 和 Pazdera,2017)。

光物理性质

该化合物是研究相关化合物光物理性质的组成部分。了解这些性质对于在光化学和材料科学中的应用至关重要 (Cuquerella、Miranda 和 Bosca,2006)。

在 N-杂环合成中的应用

该化合物用于合成 6 和 7 元 N-杂环,展示了其在有机合成和药物领域的重要性 (Matlock 等,2015)。

光化学研究

它的衍生物环丙沙星在水溶液中发生光化学反应。这项研究对于了解药物在光照下的行为至关重要,影响药物稳定性 (Mella、Fasani 和 Albini,2001)。

发光性质和电子转移

已经对相关化合物的发光性质和光致电子转移进行了研究。此类研究对于开发用于电子和光子应用的新材料至关重要 (Gan 等,2003)。

生物医学应用

该化合物已被用于修饰碳点,用于细胞内 pH 传感和生物成像,展示了其在纳米技术和生物医学成像中的潜力 (Espina-Casado 等,2021)。

作用机制

Target of Action

It is known that many piperazine derivatives interact with histamine h1 receptors , which play a crucial role in allergic reactions .

Mode of Action

They have a higher affinity to H1 receptors than histamine, thereby inhibiting the allergic response triggered by histamine .

Biochemical Pathways

The compound likely affects the histamine-mediated inflammatory pathway. By acting as an H1 receptor antagonist, it can potentially inhibit the release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . This can lead to a reduction in the cardinal signs of inflammation including pain, heat, redness, and swelling .

Pharmacokinetics

Piperazine is known to be freely soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The compound’s action results in a decrease in the number of writhings induced by acetic acid, reduction in paw licking time in the second phase of the formalin test, and reduction in oedema formation . It also reduces cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

安全和危害

未来方向

属性

IUPAC Name |

methyl 1-(4-methylsulfonylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-25-17(22)20-8-7-13-5-3-4-6-14(13)15(20)16(21)18-9-11-19(12-10-18)26(2,23)24/h3-6,15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQZPQHRVHDSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2959480.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2959482.png)

![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2959496.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)